molecular formula C15H14N6O3S B6577063 N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide CAS No. 1207007-90-6

N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Cat. No. B6577063
CAS RN: 1207007-90-6
M. Wt: 358.4 g/mol
InChI Key: WVLHNFNZOATQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, also known as TMB, is a synthetic organic compound used in a variety of laboratory experiments. TMB has a range of applications in biochemistry, pharmacology, and other scientific fields. In particular, it is used as a substrate in enzyme-linked immunosorbent assays (ELISAs), as a chromogenic substrate for horseradish peroxidase (HRP), and as a colorimetric reagent for the detection of hydrogen peroxide.

Scientific Research Applications

N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is used in a variety of scientific research applications, including enzyme-linked immunosorbent assays (ELISAs), chromogenic assays, and colorimetric assays. In ELISAs, N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is used as a substrate to detect the presence of antibodies in a sample. In chromogenic assays, it is used as a substrate for horseradish peroxidase (HRP), and in colorimetric assays, it is used to detect the presence of hydrogen peroxide.

Mechanism of Action

N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide acts as a chromogenic substrate for horseradish peroxidase (HRP). When HRP is present in a sample, it catalyzes the oxidation of N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, which results in a color change from colorless to blue. This color change can be used to detect the presence of HRP in a sample.
Biochemical and Physiological Effects
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide has no known biochemical or physiological effects. It is used solely as a reagent in laboratory experiments and does not interact with biological systems.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide in laboratory experiments is its ability to detect the presence of antibodies and HRP in a sample. It is also relatively easy to synthesize and is not toxic to humans. However, it is not suitable for use in clinical applications, as it is not approved for use in humans. Additionally, it is not suitable for use in experiments involving high temperatures or strong acids or bases, as it can decompose under these conditions.

Future Directions

There are several potential future directions for the use of N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide in scientific research. One potential application is in the detection of proteins and peptides, as N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide can be used as a substrate for the detection of these molecules. Additionally, N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide could be used in the detection of other enzymes, such as proteases and kinases. Finally, N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide could be used in the detection of other chemical compounds, such as hormones and neurotransmitters.

Synthesis Methods

N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is synthesized through a condensation reaction between 3-methanesulfonamidophenol and 1H-1,2,3,4-tetrazol-1-ylbenzene. The reaction involves the formation of a diazonium salt, which is then treated with a base to form the desired product. The reaction is carried out in aqueous solution, and the reaction temperature and pH must be carefully controlled to ensure the desired product is formed.

properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S/c1-25(23,24)18-13-6-3-5-12(9-13)17-15(22)11-4-2-7-14(8-11)21-10-16-19-20-21/h2-10,18H,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLHNFNZOATQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide

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